1-O-Octadecyl-3-O-trityl-rac-glycerol
Description
Context within Ether Lipid Synthesis
Ether lipids are a class of lipids characterized by an ether linkage between a fatty alcohol and the glycerol (B35011) backbone at the sn-1 position. frontiersin.org They are integral components of cell membranes in many organisms and are involved in various physiological processes, including signal transduction and protecting cells from oxidative stress. smolecule.com The synthesis of structurally defined ether lipids is crucial for studying their biological functions and for developing potential therapeutic agents. nih.gov
The synthesis of complex ether lipids often requires a strategic approach to differentiate the three hydroxyl groups of the glycerol molecule. This is where 1-O-Octadecyl-3-O-trityl-rac-glycerol becomes particularly useful. The presence of the octadecyl ether group at the sn-1 position and the trityl group at the sn-3 position leaves the sn-2 hydroxyl group available for further chemical modification. The bulky trityl group serves as an effective protecting group for the primary hydroxyl at the sn-3 position, preventing it from reacting during subsequent synthetic steps. smolecule.com
Significance as a Glycerol Derivative Synthetic Intermediate
The primary significance of this compound lies in its role as a versatile synthetic intermediate. The trityl group can be selectively removed under acidic conditions, liberating the hydroxyl group at the sn-3 position for further reactions, such as phosphorylation to introduce a polar headgroup. nih.gov This strategic protection and deprotection allows for the controlled, stepwise assembly of complex phospholipids (B1166683).
A notable application of this intermediate is in the synthesis of platelet-activating factor (PAF) and its analogs. nih.gov PAF is a potent phospholipid mediator involved in various inflammatory and allergic responses. frontiersin.org The synthesis of PAF analogs is essential for structure-activity relationship studies and for the development of PAF receptor antagonists. By using this compound, researchers can introduce various functional groups at the sn-2 and sn-3 positions to create a library of PAF analogs for biological evaluation. For instance, the free hydroxyl group at the sn-2 position can be acylated or alkylated, and the deprotected sn-3 hydroxyl can be phosphocholinated to yield the final PAF analog. nih.gov
The general synthetic strategy involving this compound can be summarized as follows:
Protection: The synthesis often starts with a glycerol derivative where the sn-1 position is ether-linked to an octadecyl chain and the sn-3 hydroxyl is protected with a trityl group.
Modification at sn-2: The free hydroxyl group at the sn-2 position is then modified, for example, through acylation.
Deprotection: The trityl group at the sn-3 position is removed under acidic conditions.
Functionalization at sn-3: The newly freed hydroxyl group at the sn-3 position is then functionalized, often by adding a phosphocholine (B91661) headgroup to create a phospholipid.
Research Trajectories and Contemporary Relevance in Synthetic Organic Chemistry
The utility of this compound and related protected glycerol intermediates continues to be relevant in contemporary synthetic organic chemistry. Research in this area is driven by the ongoing need to synthesize novel lipid structures for various applications in biomedical research and materials science.
Current research trajectories involving this synthetic intermediate include:
Drug Delivery Systems: The unique physicochemical properties of ether lipids, such as their stability and ability to integrate into cell membranes, make them attractive candidates for drug delivery applications. smolecule.com this compound can be used as a building block to create novel lipid-based drug carriers.
Investigation of Membrane Dynamics: Synthetically produced ether lipids are invaluable tools for studying the structure and function of biological membranes. By incorporating these synthetic lipids into model membranes, researchers can investigate their effects on membrane fluidity, lipid raft formation, and the activity of membrane-bound proteins. smolecule.com
Development of Bioactive Lipids: The synthesis of novel ether lipid analogs remains an active area of research for the discovery of new bioactive molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer agents. smolecule.com
Asymmetric Hydrogenation Catalysis: Interestingly, beyond its role in lipid synthesis, this compound has also been investigated as a hydrogenation catalyst for the asymmetric hydrogenation of olefins. biosynth.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 86334-56-7 |
| Molecular Formula | C40H58O3 |
| Molecular Weight | 586.89 g/mol |
Properties
CAS No. |
86334-56-7 |
|---|---|
Molecular Formula |
C40H58O3 |
Molecular Weight |
586.9 g/mol |
IUPAC Name |
1-octadecoxy-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C40H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3 |
InChI Key |
WPDRLJPASQLFJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 O Octadecyl 3 O Trityl Rac Glycerol
Glycerol (B35011) Backbone Precursor Selection and Derivatization
The foundation of the synthesis is the three-carbon glycerol unit. The choice of the initial glycerol-based starting material is crucial as it dictates the subsequent protection and alkylation strategies.
Glycerol itself can serve as the starting material; however, its three hydroxyl groups (two primary, one secondary) necessitate complex protection schemes to achieve regioselectivity. nih.gov To simplify the synthesis, derivatives of glycerol are frequently employed. nih.govresearchgate.net
Solketal (B138546) , or (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, is a widely used precursor in glycerol ether synthesis. nih.govnih.gov It is readily prepared through the acid-catalyzed condensation of glycerol with acetone. nih.govresearchgate.netmdpi.com This reaction forms an isopropylidene acetal (B89532) group that protects the adjacent hydroxyl groups at the sn-2 and sn-3 (or sn-1 and sn-2) positions, leaving a single, free primary hydroxyl group available for further reaction. nih.govwikipedia.org This approach significantly simplifies the synthesis by isolating one reactive site. The use of solketal allows for targeted modification of the unprotected hydroxyl group, after which the acetal can be removed using an acid catalyst in an aqueous or alcoholic medium to reveal the diol. wikipedia.org
For syntheses requiring specific stereochemistry, chiral precursors like D-Mannitol can be utilized. Through a series of established chemical transformations, mannitol (B672) can be converted into chiral three-carbon synthons, such as (R)- or (S)-solketal, which allows for the asymmetric synthesis of specific enantiomers of glycerol derivatives.
Table 1: Comparison of Common Glycerol Precursors
| Precursor | Protecting Group | Key Features | Typical Use in Synthesis |
|---|---|---|---|
| Glycerol | None (initially) | Readily available, inexpensive. Requires multi-step protection strategies for regioselectivity. nih.gov | Direct use in syntheses where selectivity is not critical or can be controlled by other means. |
| Solketal | Isopropylidene | Protects two adjacent hydroxyls, leaving one primary -OH free for reaction. wikipedia.org | Common starting material for regioselective synthesis of 1-O-alkyl-glycerols. nih.gov |
| Mannitol | N/A (Chiral Pool) | A natural, chiral starting material. | Source of chiral three-carbon synthons for asymmetric synthesis of glycerol lipids. beilstein-journals.org |
The octadecyl group is introduced at the sn-1 position as an ether. This requires the preparation of an 18-carbon alkyl chain with a suitable leaving group to facilitate nucleophilic substitution. Typically, octadecanol (stearyl alcohol) is the starting material. It is converted into a more reactive electrophile, such as an alkyl halide or an alkyl sulfonate.
Common functionalized forms include:
Octadecyl bromide or iodide : Prepared from octadecanol via standard halogenation reactions. Alkyl halides are effective electrophiles in Williamson ether synthesis. researchgate.net
Octadecyl tosylate or mesylate : These are prepared by reacting octadecanol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, often in the presence of a base like pyridine. nih.govbeilstein-journals.org Tosylates and mesylates are excellent leaving groups, making them highly effective for SN2 reactions. masterorganicchemistry.com
Regioselective Protection Strategies in Glycerol Chemistry
Controlling the reactivity of the different hydroxyl groups on the glycerol backbone is paramount. This is achieved through the use of protecting groups that can be selectively introduced and removed.
The trityl group (triphenylmethyl, Tr) is a bulky protecting group that shows high selectivity for primary alcohols over secondary alcohols. This steric hindrance is exploited to selectively protect the sn-3 (or sn-1) hydroxyl group of a glycerol derivative. The reaction is typically carried out by treating the glycerol derivative with trityl chloride (TrCl) in the presence of a base like pyridine. nih.gov
In the synthesis of the target compound, tritylation is performed on the sn-3 hydroxyl. This can be done after the ether linkage at sn-1 has been formed and the protecting group at sn-2 (if any) has been removed. A formal synthesis of a related compound, Platelet-Activating Factor (PAF), demonstrates the utility of this step, where a glycerol ether lipid is reacted with trityl chloride to yield the sn-3 protected intermediate. nih.govbeilstein-journals.org
The differential reactivity of the primary (sn-1, sn-3) and secondary (sn-2) hydroxyl groups of glycerol allows for selective protection. As noted, bulky reagents like trityl chloride preferentially react with the less sterically hindered primary hydroxyls. nih.gov
A common synthetic strategy might involve:
Protection of the sn-1 and sn-2 hydroxyls using a reagent that forms a cyclic acetal, such as in solketal. wikipedia.org
Alkylation of the free sn-3 hydroxyl group.
Deprotection of the sn-1 and sn-2 hydroxyls.
Selective protection of the primary sn-1 hydroxyl with a different protecting group (e.g., trityl).
Reaction at the remaining free secondary sn-2 hydroxyl.
For the specific synthesis of 1-O-Octadecyl-3-O-trityl-rac-glycerol, a more direct route involves first forming the 1-O-octadecyl-rac-glycerol intermediate, followed by the regioselective tritylation of the primary hydroxyl group at the sn-3 position, leaving the secondary sn-2 hydroxyl free.
Ether Bond Formation at the sn-1 Position
The formation of the ether linkage at the sn-1 position is a cornerstone of the synthesis. The Williamson ether synthesis is the most widely employed method for this transformation. masterorganicchemistry.comgoogle.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate by an alkoxide. masterorganicchemistry.com
The process generally follows these steps:
Alkoxide Formation : A hydroxyl group on the glycerol precursor is deprotonated using a strong base to form a nucleophilic alkoxide. Sodium hydride (NaH) is a common base for this purpose. nih.gov
Nucleophilic Attack : The generated alkoxide then attacks the electrophilic carbon of the functionalized alkyl chain (e.g., octadecyl bromide or tosylate), displacing the leaving group and forming the C-O-C ether bond. masterorganicchemistry.com
One reported methodology involves preparing an alcoholate by deprotonating a suitable alcohol with NaH in a solvent like dimethoxyethane, which then reacts with a tosylated solketal to form the ether-linked product. nih.gov The reaction works best with primary alkyl halides or sulfonates to minimize competing elimination reactions. masterorganicchemistry.com
Table 2: Representative Conditions for Williamson Ether Synthesis of Glycerol Ethers
| Glycerol Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Glycerol | Ethyl bromide / iodide | Amberlyst A26TM -OH resin | 1,4-Dioxane | 60°C | 73% (monoether) | researchgate.net |
| Glycerol | Ethyl bromide | KOH/Al2O3 | 1,4-Dioxane | Reflux | 98% (monoether) | tandfonline.com |
| Solketal | Myristoyl-methanesulfonate | KOH | Benzene | N/A | 77-85% (after deprotection) | nih.gov |
| Alcoholate from ROH | Tosylated Solketal | NaH | Dimethoxyethane | Reflux | 60-96% | nih.gov |
Alkylation Reactions for Octadecyl Chain Introduction
The introduction of the C18 octadecyl chain onto the glycerol scaffold is accomplished via an alkylation reaction, a class of reactions fundamental to ether synthesis. This transformation is typically a Williamson ether synthesis, where an alkoxide ion attacks an alkyl halide or sulfonate ester.
In the context of synthesizing this compound, the nucleophile is a glycerol derivative where the hydroxyl group at the C1 position is deprotonated to form an alkoxide. The electrophile is an octadecyl derivative with a good leaving group. Common alkylating agents for this purpose include:
Octadecyl Halides: Octadecyl bromide or octadecyl iodide are frequently used.
Octadecyl Sulfonates: Octadecyl tosylate or mesylate are also effective, as tosylates are excellent leaving groups. beilstein-journals.org
The reaction involves the nucleophilic attack of the primary alkoxide at the C1 position of the glycerol intermediate on the carbon atom of the octadecylating agent, displacing the halide or sulfonate leaving group to form the desired ether linkage. beilstein-journals.org The higher reactivity of the primary hydroxyl group compared to the secondary hydroxyl group on the glycerol backbone allows for regioselective alkylation under controlled conditions.
Role of Specific Bases and Solvents in Etherification
The success of the etherification reaction is highly dependent on the choice of base and solvent. These components work in concert to ensure the efficient formation of the required alkoxide nucleophile and to facilitate the subsequent alkylation step.
Bases: A strong base is required to deprotonate the hydroxyl group of the glycerol derivative, converting it into a more potent nucleophile. The pKa of a primary alcohol is typically around 16-17, necessitating a base with a conjugate acid of a higher pKa. Commonly employed bases include:
Sodium Hydride (NaH): A strong, non-nucleophilic base that reacts irreversibly with the alcohol to produce the sodium alkoxide and hydrogen gas, driving the reaction forward.
Potassium Hydride (KH): Similar to NaH but often more reactive.
Sodium Amide (NaNH₂): Another powerful base used for generating alkoxides.
Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base that can be effective in promoting etherification. beilstein-journals.org
Solvents: The solvent must be aprotic to avoid reacting with the strong base and must be able to dissolve both the glycerol substrate and the alkylating agent. The choice of solvent can influence reaction rates and yields. Typical solvents include:
Dimethylformamide (DMF): A polar aprotic solvent that effectively solvates cations, leaving a more reactive "naked" alkoxide, thereby accelerating the reaction.
Tetrahydrofuran (THF): A less polar aprotic solvent, often used with hydride bases. beilstein-journals.org
Toluene: A nonpolar solvent sometimes used in these reactions.
The combination of a strong base and a polar aprotic solvent generally provides the optimal conditions for achieving high yields in the Williamson ether synthesis for introducing the octadecyl chain.
Table 1: Role of Bases and Solvents in Etherification (Click to expand)
| Component | Example | Role in Reaction |
|---|---|---|
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for deprotonating the glycerol hydroxyl group to form an alkoxide. |
| Potassium tert-butoxide (t-BuOK) | Strong, sterically hindered base used to generate the nucleophilic alkoxide. beilstein-journals.org | |
| Potassium Hydride (KH) | A highly reactive hydride base for irreversible alcohol deprotonation. | |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that enhances the nucleophilicity of the alkoxide. |
| Tetrahydrofuran (THF) | Common aprotic solvent compatible with strong bases like hydrides. beilstein-journals.org | |
| Toluene | Nonpolar aprotic solvent. |
Synthetic Approaches for Racemic this compound
The synthesis of the target compound in its racemic form begins with a symmetrical or racemic glycerol precursor. The key is a sequence of protection and alkylation steps designed to yield the desired constitutional isomer.
Methodologies from Racemic Glycerol Scaffolds
A common and efficient starting material for this synthesis is racemic solketal (rac-2,2-dimethyl-1,3-dioxolane-4-methanol). This scaffold is advantageous because the C2 and C3 hydroxyl groups of glycerol are protected as an acetonide, leaving a single, reactive primary hydroxyl group at the C1 position.
A plausible synthetic pathway starting from racemic solketal involves the following steps:
Tritylation: The free primary hydroxyl group of solketal is protected with a trityl group. This is typically achieved by reacting solketal with trityl chloride in the presence of a base like pyridine. This yields 3-O-trityl-rac-glycerol-1,2-acetonide.
Acetal Hydrolysis: The acetonide protecting group is selectively removed under acidic conditions (e.g., aqueous HCl in THF) to deprotect the hydroxyl groups at the C1 and C2 positions, yielding 3-O-trityl-rac-glycerol. mdpi.com
Regioselective Alkylation: The final step is the introduction of the octadecyl chain. As the primary hydroxyl at C1 is more sterically accessible and more nucleophilic than the secondary hydroxyl at C2, it can be selectively alkylated. This reaction is performed using an octadecyl halide or tosylate with a strong base (e.g., NaH) in an aprotic solvent (e.g., DMF or THF), as detailed previously.
This sequence ensures the formation of this compound.
Consideration of Stereochemical Purity in Racemic Preparations
When preparing a racemic compound, the goal is to produce an equal (1:1) mixture of the two enantiomers while maintaining high chemical purity. In the synthesis of this compound, several factors are critical:
Starting Material: The synthesis begins with a racemic glycerol scaffold, which ensures that the final product will also be a racemic mixture.
Regioselectivity: The primary consideration is not chiral purity but regiochemical purity. The synthetic route must selectively functionalize the C1 and C3 positions, leaving the C2 hydroxyl free. The use of protecting groups and the inherent reactivity difference between primary and secondary alcohols are key to preventing the formation of isomeric byproducts (e.g., 2-O-octadecyl-3-O-trityl-rac-glycerol).
Absence of Racemization: The reaction conditions employed, such as the use of strong bases for etherification, are not expected to affect the stereocenter at C2. Therefore, the 1:1 enantiomeric ratio of the starting material is preserved throughout the synthesis, yielding the desired racemic product.
The term "purity" in this context refers to the absence of constitutional isomers and other chemical impurities, ensuring that the final product is exclusively a 1:1 mixture of 1-O-Octadecyl-3-O-trityl-sn-glycerol and 3-O-Octadecyl-1-O-trityl-sn-glycerol.
Optimization of Synthetic Pathways and Reaction Efficiencies
Optimizing the synthesis of this compound involves maximizing the yield and purity at each step while minimizing reaction times and the formation of byproducts.
Key areas for optimization include:
Choice of Protecting Groups: While the trityl group is specified for the C3 position, the choice of the initial protecting group for C1 and C2 (e.g., acetonide in solketal) is crucial for an efficient synthesis. Acetonides are advantageous due to their ease of formation and clean removal under mild acidic conditions.
Alkylation Conditions: The efficiency of the etherification step is paramount. Optimization involves screening different combinations of bases, solvents, temperatures, and reaction times. For instance, using a more reactive alkylating agent like octadecyl iodide over octadecyl bromide can increase reaction rates. The temperature must be carefully controlled to favor the desired substitution reaction over potential side reactions like elimination.
Purification: Chromatographic purification is typically required after each step to isolate the desired intermediate. Optimizing purification involves selecting appropriate solvent systems for column chromatography to effectively separate the product from unreacted starting materials and byproducts, such as products of dialkylation.
Table 2: Factors for Synthesis Optimization (Click to expand)
| Parameter | Factor to Optimize | Goal |
|---|---|---|
| Alkylating Agent | Choice of leaving group (e.g., I > Br > OTs > Cl) | Increase reaction rate and yield by using a better leaving group. beilstein-journals.org |
| Base | Strength and solubility (e.g., NaH vs. t-BuOK) | Achieve complete and rapid deprotonation without side reactions. beilstein-journals.org |
| Solvent | Polarity and aprotic nature (e.g., DMF vs. THF) | Maximize reactant solubility and enhance nucleophile reactivity. |
| Temperature | Reaction temperature control | Balance reaction rate with selectivity to minimize byproduct formation. |
| Purification | Chromatography conditions | Achieve high purity of the final product and intermediates. |
1 O Octadecyl 3 O Trityl Rac Glycerol As a Central Synthetic Building Block
Functionalization at the sn-2 Hydroxyl Position
The free secondary hydroxyl group at the sn-2 position of 1-O-Octadecyl-3-O-trityl-rac-glycerol is a key locus for introducing structural diversity. This position can be readily modified through various chemical reactions while the sn-3 position remains protected by the trityl group. This strategic functionalization is essential for creating a wide array of lipid analogs with tailored biological activities.
Alkylation and acylation are the most common modifications performed at the sn-2 position. These reactions allow for the introduction of various ether and ester side chains, respectively, which significantly influence the properties of the final molecule.
Alkylation: This involves the formation of an ether linkage at the sn-2 position. A prominent example is the synthesis of Edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a well-known antitumor ether lipid, which features a methoxy (B1213986) group at the sn-2 position. nih.govresearchgate.net Another common alkylation is benzylation, which introduces a benzyl (B1604629) ether that can serve as a stable protecting group or as a final structural component. nih.gov
Acylation: This reaction introduces an ester linkage at the sn-2 position. The acetylation of this hydroxyl group is a critical step in the synthesis of Platelet-Activating Factor (PAF) itself, which is structurally defined by an acetyl group at this position. nih.gov
| Reaction Type | Reagent Example | Product sn-2 Group | Significance | Reference |
|---|---|---|---|---|
| Alkylation (Methylation) | Methyl Iodide (CH₃I) with a base (e.g., NaH) | Methoxy (-OCH₃) | Forms the backbone for Edelfosine and related ether lipids. | nih.govresearchgate.net |
| Alkylation (Benzylation) | Benzyl Bromide (BnBr) with a base | Benzyloxy (-OCH₂Ph) | Used in the synthesis of PAF analogs where the benzyl group can be a final substituent or a protecting group. | nih.gov |
| Acylation (Acetylation) | Acetic Anhydride or Acetyl Chloride | Acetyl (-OCOCH₃) | A key structural feature of Platelet-Activating Factor (PAF). | nih.gov |
The chemistry at the sn-2 position is not limited to simple alkyl or acetyl groups. The versatility of the hydroxyl group allows for the introduction of a wide range of substituents, enabling the creation of extensive libraries of lipid analogs for structure-activity relationship (SAR) studies. nih.gov By varying the length and functionality of the alkyl or acyl chain, researchers can fine-tune the biological and pharmacological properties of the resulting molecules. For instance, the synthesis of PAF analogs containing a methyl group directly attached to the C2 carbon of the glycerol (B35011) moiety has been reported, demonstrating the potential for more complex modifications at this site. nih.gov
Precursor for Complex Bioactive Lipid Synthesis
This compound serves as a foundational precursor for the total synthesis of complex bioactive lipids. The synthetic strategy generally involves a three-stage process:
Functionalization at sn-2: The desired chemical group is introduced at the free hydroxyl position. nih.gov
Deprotection at sn-3: The trityl group is selectively removed to reveal the primary hydroxyl group. nih.gov
Headgroup Installation: A polar headgroup, such as phosphocholine (B91661), is attached to the newly deprotected sn-3 position to complete the synthesis of the target phospholipid. nih.gov
This logical and stepwise approach provides a reliable pathway to structurally defined ether lipids that would be difficult to obtain from natural sources.
Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid mediator involved in numerous physiological and pathological processes, including inflammation and platelet aggregation. nih.govavantiresearch.com Structurally, it is characterized by an alkyl ether linkage at sn-1, an acetyl group at sn-2, and a phosphocholine headgroup at sn-3 of the glycerol backbone. nih.govfrontiersin.org
This compound is an ideal starting material for the synthesis of PAF and its analogs. A typical synthetic route leverages the compound's unique protecting group pattern:
The sn-2 hydroxyl group of this compound is acetylated. nih.gov
The resulting 1-O-Octadecyl-2-O-acetyl-3-O-trityl-rac-glycerol is then subjected to acidic detritylation to yield 1-O-Octadecyl-2-O-acetyl-rac-glycerol. nih.gov
Finally, the phosphocholine moiety is introduced at the free sn-3 hydroxyl group to yield the target PAF analog. nih.gov
This methodology allows for the creation of not only natural PAF but also a wide range of non-natural analogs with modified alkyl chains at sn-1 or different functional groups at sn-2, which are invaluable tools for studying the biological roles of PAF and for developing potential therapeutic agents that modulate its activity. nih.govnih.gov
Synthesis of Edelfosine and Related Alkyl Ether Lipid Analogs
This compound is a pivotal precursor in the synthesis of edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) and other structurally related alkyl ether lipids (AELs). beilstein-journals.orgnih.govontosight.ai These compounds are of significant interest due to their antineoplastic properties. researchgate.netnih.gov The synthesis of edelfosine demonstrates the utility of this building block. Starting with 1-O-octadecyl-rac-glycerol, the primary hydroxyl group at the sn-3 position is protected with a trityl group. beilstein-journals.orgnih.gov This step yields this compound, directing subsequent reactions to the unprotected sn-2 hydroxyl group.
The general synthetic route involves the following key transformations:
Protection: The sn-3 hydroxyl of 1-O-octadecyl-rac-glycerol is reacted with trityl chloride to form this compound. beilstein-journals.orgnih.gov
Modification at sn-2: The free hydroxyl group at the sn-2 position is then modified. For edelfosine, this involves methylation. beilstein-journals.org For other analogs, different functional groups can be introduced, such as an acetyl group in the case of Platelet-Activating Factor (PAF) synthesis. beilstein-journals.orgnih.gov
Deprotection: The trityl group is removed from the sn-3 position, typically under acidic conditions, to reveal the primary alcohol. beilstein-journals.org
Head Group Installation: Finally, the desired polar head group, such as phosphocholine for edelfosine, is attached at the newly deprotected sn-3 position. beilstein-journals.org
This stepwise approach is also employed for various edelfosine analogs, where modifications are made to the alkyl chain length at sn-1 or the functional group at sn-2. nih.govnih.gov The trityl-protected intermediate is crucial for ensuring the regioselectivity required to build these complex molecules. beilstein-journals.org
| Intermediate Compound | Starting Material | Key Reaction Step | Purpose | Reference |
|---|---|---|---|---|
| This compound | 1-O-octadecyl-rac-glycerol | Tritylation | Protection of the sn-3 hydroxyl group. | beilstein-journals.orgnih.gov |
| 1-O-Octadecyl-2-O-methyl-3-O-trityl-rac-glycerol | This compound | Methylation | Introduction of the methyl ether at the sn-2 position for Edelfosine. | beilstein-journals.org |
| 1-O-Octadecyl-2-O-acetyl-3-O-trityl-rac-glycerol | This compound | Acetylation | Introduction of the acetyl group at the sn-2 position for PAF. | beilstein-journals.org |
| 1-O-Octadecyl-2-O-methyl-rac-glycerol | 1-O-Octadecyl-2-O-methyl-3-O-trityl-rac-glycerol | Detritylation (Acidic conditions) | Deprotection of the sn-3 hydroxyl for head group attachment. | beilstein-journals.org |
Formation of Glycerophospholipid Esters and Prodrug Scaffolds
The versatility of this compound extends to the synthesis of a broader range of glycerophospholipids and the development of prodrugs. wikipedia.org Glycerophospholipids are the main components of biological membranes, and synthetic analogs are essential tools for biochemical and medical research. wikipedia.org The trityl-protected glycerol backbone provides a scaffold that can be elaborated into various phospholipid classes. nih.govstewarthendrickson.com
For instance, after modification at the sn-2 position and subsequent detritylation at sn-3, the resulting 1-O-alkyl-2-O-substituted-glycerol can be phosphitylated and then coupled with different alcohols (like choline, ethanolamine, or serine) to generate a diverse library of glycerophospholipid esters. wikipedia.org
Furthermore, this synthetic strategy is applicable to the creation of prodrugs, where a therapeutic agent is chemically linked to the glycerol backbone. mdpi.com The lipid structure can enhance the drug's solubility, stability, and cellular uptake. The synthesis of enantiostructured triacylglycerol prodrugs, for example, involves the specific placement of fatty acids and drug molecules onto the glycerol skeleton. mdpi.com The use of protecting groups like trityl is instrumental in achieving the necessary regiocontrol for attaching the drug moiety at a specific position, often after modifications at other sites. Thioether and thiolester analogs of phosphatidylcholine have also been synthesized using a trityl-protected glycerol intermediate, showcasing the adaptability of this building block for creating phospholipids (B1166683) with non-natural linkages. nih.govstewarthendrickson.com
Development of Glycosylated Glycerol Ether Lipids and Bioconjugates (e.g., GAELs, Ohmline)
The replacement of the phosphocholine head group of edelfosine with a carbohydrate moiety has led to the development of Glycosylated Antitumor Ether Lipids (GAELs). nih.gov These compounds often exhibit interesting biological activities. The synthesis of GAELs and other complex bioconjugates like Ohmline relies on the same fundamental synthetic principles, where a protected glycerol backbone is essential. nih.govresearchgate.net
The synthesis of GAELs typically involves the glycosylation of a 1-O-alkyl-2-O-methyl-glycerol derivative. nih.gov This precursor is readily obtained from this compound after methylation at the sn-2 position and removal of the trityl group. The free sn-3 hydroxyl group can then be reacted with an activated sugar donor, such as a trichloroacetimidate, to form the desired glycosidic linkage. nih.gov
Similarly, the synthesis of Ohmline (1-O-hexadecyl-2-O-methyl-rac-glycero-3-lactose), a bioactive glycolipid, and its analogs involves the coupling of a lactose (B1674315) unit to the C3 position of the glycerol ether backbone. researchgate.net Synthetic routes for such molecules often employ a trityl group to protect a primary alcohol during the construction of the complex carbohydrate and its subsequent linkage to the lipid scaffold. researchgate.net This strategy also applies to the creation of other bioconjugates where peptides, fluorescent probes, or other bioactive molecules are attached to the glycerol lipid structure. mdpi.com
| Target Compound Class | Example Compound | Key Synthetic Step | Role of Protected Glycerol Intermediate | Reference |
|---|---|---|---|---|
| Glycosylated Antitumor Ether Lipids (GAELs) | 1-O-Hexadecyl-2-O-methyl-3-O-(β-D-glucopyranosyl)-sn-glycerol | Glycosylation | Provides the sn-3 hydroxyl for attachment of the sugar moiety after deprotection. | nih.gov |
| Bioactive Glycolipids | Ohmline | Glycosylation with Lactose | Serves as the lipid backbone for coupling with the disaccharide. | researchgate.net |
| Digalactosyl Ether Lipids | 1-O-hexadecyl-2-O-methyl-rac-glycero-3-O-(α-galactopyranosyl-(1→6)β-galactopyranose) | Glycosylation with Digalactosyl Donor | The trityl group is used as part of a multi-step protecting group strategy to build the final molecule. | researchgate.net |
Analytical Methodologies for Research on 1 O Octadecyl 3 O Trityl Rac Glycerol and Its Derivatives
Spectroscopic Characterization of Synthetic Intermediates
Spectroscopic methods are fundamental tools for the structural elucidation of newly synthesized molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, confirming that the target compound has been successfully produced.
NMR spectroscopy is one of the most powerful techniques for determining the precise structure of organic compounds in solution. weebly.comjchps.com By analyzing the chemical shifts, integration, and coupling patterns of atomic nuclei, researchers can piece together the molecular architecture. For 1-O-Octadecyl-3-O-trityl-rac-glycerol and its precursors, both ¹H and ¹³C NMR are routinely used.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule. Key diagnostic signals for this compound include:
Trityl Group Protons: A complex multiplet in the aromatic region (approximately 7.20-7.50 ppm) corresponding to the 15 protons on the three phenyl rings of the trityl protecting group.
Glycerol (B35011) Backbone Protons: The protons on the glycerol moiety appear as a series of multiplets between approximately 3.15 and 4.00 ppm.
Octadecyl Chain Protons: The long alkyl chain gives rise to characteristic signals, including a triplet around 0.88 ppm for the terminal methyl (CH₃) group, a large, broad signal around 1.25 ppm for the bulk methylene (B1212753) (CH₂) groups, and multiplets around 1.57 ppm and 3.40-3.50 ppm for the methylene groups closer to the ether linkage. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Expected signals for the target compound are summarized in the table below. nih.gov
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Trityl - Aromatic CH | 7.20 - 7.50 (m) | 127.0 - 144.0 |
| Trityl - Quaternary C | - | ~86.5 |
| Glycerol - CHOH | ~3.95 (m) | ~70.0 |
| Glycerol - CH₂O-Trityl | ~3.20 (dd) | ~64.0 |
| Glycerol - CH₂O-Alkyl | ~3.50 (m) | ~72.0 |
| Alkyl - OCH₂ | ~3.45 (t) | ~71.5 |
| Alkyl - (CH₂)n | ~1.25 (br s) | 22.7 - 31.9 |
| Alkyl - CH₃ | ~0.88 (t) | ~14.1 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, which serves as a primary confirmation of its identity. pubcompare.ai For this compound, which has a molecular formula of C₄₀H₅₈O₃ and a molar mass of 586.89 g/mol , high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. biosynth.comcarlroth.com
Common ionization techniques such as Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 587.9 or the sodium adduct [M+Na]⁺ at m/z 609.9. The presence of these ions at the expected mass-to-charge ratio confirms the successful synthesis of the target molecule. MS analysis also serves as a purity check, as significant impurities would appear as additional peaks in the spectrum.
| Ion Species | Calculation | Expected m/z |
|---|---|---|
| Molecular Ion [M]⁺ | 586.89 | 586.9 |
| Protonated Molecule [M+H]⁺ | 586.89 + 1.01 | 587.9 |
| Sodium Adduct [M+Na]⁺ | 586.89 + 22.99 | 609.9 |
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is indispensable for both monitoring the progress of a chemical reaction and for purifying the resulting products. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC) is a rapid and inexpensive method used to monitor the progress of a synthesis. libretexts.orgresearchgate.net In the synthesis of this compound, a small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a moderately polar solvent like ethyl acetate.
By comparing the spots of the reaction mixture with those of the starting materials, one can observe the consumption of reactants and the formation of the product. The product, this compound, is less polar than the starting glycerol derivative (if unprotected at one end) but more polar than a fully substituted derivative. Its retention factor (Rƒ) value will be intermediate between the starting materials and any nonpolar byproducts, allowing for clear visualization of the reaction's progression. thieme.de
Once TLC indicates that a reaction is complete, column chromatography is employed on a larger scale to isolate and purify the desired product from unreacted starting materials, reagents, and byproducts. mdpi.com For the purification of this compound, silica gel is typically used as the stationary phase.
The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), often similar to the one optimized by TLC, is passed through it. A gradient elution is commonly used, starting with a low-polarity solvent mixture (e.g., hexane/ethyl acetate, 95:5) and gradually increasing the polarity. Less polar impurities will elute from the column first, followed by the desired product. More polar impurities will be retained on the column longer. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. nih.gov
Determination of Enantiomeric Purity in Chiral Syntheses
While this compound is a racemic mixture, the synthesis of its chiral (enantiomerically pure) analogues, such as 1-O-Octadecyl-sn-glycerol derivatives, is of significant interest. Determining the enantiomeric purity or enantiomeric excess (ee) of these chiral products is a critical analytical challenge. thieme-connect.de Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required to distinguish them.
One common method is Chiral High-Performance Liquid Chromatography (HPLC) . This involves converting the chiral glycerol derivative into diastereomers by reacting it with a chiral derivatizing agent. For instance, 1-O-alkylglycerols can be converted into bis-3,5-dinitrophenylurethane (DNPU) derivatives. researchgate.net These diastereomeric derivatives can then be separated on a standard (achiral) HPLC column. Alternatively, the underivatized enantiomers can be separated directly on a chiral stationary phase (CSP). The relative areas of the two enantiomer peaks in the chromatogram are used to calculate the enantiomeric purity. aocs.org
Another powerful technique is NMR Spectroscopy with Chiral Derivatizing Agents or Solvating Agents . By reacting the chiral glycerol derivative with a chiral auxiliary, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), diastereomeric esters are formed. These diastereomers are no longer chemically equivalent and will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. The integration of these separated signals allows for a precise quantification of each enantiomer in the mixture. mdpi.com Recently, the use of chiral boronic acids as derivatizing agents for 1,2-diols has also proven effective for determining enantiopurity by NMR. mdpi.com
Future Directions and Research Opportunities in 1 O Octadecyl 3 O Trityl Rac Glycerol Chemistry
Innovation in Green Chemistry Approaches for Synthesis
The traditional synthesis of ether lipids, often relying on stoichiometric reagents and volatile organic solvents, presents environmental and economic challenges. A significant future direction is the incorporation of green chemistry principles to create more sustainable synthetic routes to 1-O-Octadecyl-3-O-trityl-rac-glycerol and related molecules.
Key areas for innovation include:
Heterogeneous Catalysis: Replacing homogeneous acid or base catalysts with solid, reusable catalysts can simplify purification and minimize waste. mdpi.com Acidic resins, zeolites, and silica-supported sulfonic acids have shown promise in the etherification of glycerol (B35011). rsc.orgresearchgate.net Future work could focus on developing highly active and selective solid catalysts specifically for the synthesis of long-chain alkyl ethers of glycerol, potentially improving yields and reducing byproducts.
Solvent-Free Reactions: Conducting reactions without a solvent, or in a minimal amount of a recyclable one, is a core principle of green chemistry. rsc.orgmdpi.com Research into solvent-free etherification of glycerol, potentially aided by microwave irradiation to reduce reaction times, could offer a more environmentally benign pathway. researchgate.net
Alternative Solvents: When a solvent is necessary, the focus will be on greener alternatives to traditional chlorinated or aprotic polar solvents. tandfonline.com Ionic liquids (ILs), with their low vapor pressure and tunable properties, are being explored as reaction media for various organic transformations, including the synthesis of lipid-inspired molecules. nih.govrsc.orgresearchgate.netaiche.org Glycerol-derived ethers themselves are also being investigated as green solvents, which could lead to interesting circular economy approaches. acs.org
Biocatalysis: The use of enzymes, such as lipases, offers high selectivity under mild conditions. While often used for esterification, research into engineered enzymes for ether bond formation could revolutionize the synthesis of these lipids. researchgate.net
| Green Chemistry Approach | Potential Advantage | Research Focus |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification, reduced waste. mdpi.commdpi.com | Development of robust, selective solid acid/base catalysts for glycerol etherification. rsc.orgresearchgate.net |
| Solvent-Free Synthesis | Reduced solvent waste, lower environmental impact, potential for higher throughput. rsc.orgmdpi.com | Optimization of reaction conditions (temperature, pressure, microwave irradiation) for direct alkylation. |
| Green Solvents | Lower toxicity and environmental impact, potential for improved reaction rates or selectivity. tandfonline.com | Screening of ionic liquids, deep eutectic solvents, and bio-derived solvents for glycerol etherification. rsc.orgresearchgate.net |
| Biocatalysis | High stereoselectivity and regioselectivity, mild reaction conditions, reduced byproducts. researchgate.net | Enzyme discovery and engineering for efficient ether bond synthesis. |
Exploration of Novel Protecting Group Chemistries for Glycerol Scaffolds
The synthesis of complex glycerol derivatives often requires a sophisticated protecting group strategy to differentiate the three hydroxyl groups. While the trityl group in this compound is effective, it is acid-labile. Future research will benefit from an expanded toolbox of protecting groups for the glycerol backbone, particularly those that offer orthogonal stability.
Orthogonal protecting groups can be removed under distinct conditions (e.g., acid, base, light, or specific catalysts), allowing for the stepwise and selective modification of the glycerol molecule. wikipedia.orgiris-biotech.dejocpr.comorganic-chemistry.org This is crucial for synthesizing complex ether lipids with different functionalities at the sn-1, sn-2, and sn-3 positions.
Future avenues of exploration include:
Orthogonal Partners for Trityl: Identifying protecting groups for the sn-2 position that are stable to the acidic conditions used for trityl group removal. For example, groups removable by base (e.g., acetate), fluoride (B91410) (e.g., silyl (B83357) ethers like TBDMS), or catalytic hydrogenolysis (e.g., benzyl (B1604629) ethers) would be highly valuable.
Photocleavable Protecting Groups: These groups can be removed with light at a specific wavelength, offering a mild and highly specific deprotection method that avoids chemical reagents.
Enzyme-Labile Groups: The use of protecting groups that can be selectively cleaved by specific enzymes would introduce another layer of orthogonality and align with green chemistry principles.
| Protecting Group Class | Removal Condition | Potential Application on Glycerol Scaffold |
| Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride source (e.g., TBAF) | Protection of primary or secondary hydroxyls; orthogonal to acid- and base-labile groups. |
| Benzyl Ethers (e.g., Bn) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of acidic and basic conditions; orthogonal to many other groups. |
| Carbamates (e.g., Fmoc) | Base (e.g., Piperidine) | Orthogonal to acid-labile groups like trityl and t-butyl ethers. wikipedia.orgiris-biotech.de |
| Allyl Ethers (e.g., All) | Palladium(0) catalysis | Orthogonal to most acid- and base-labile groups. sigmaaldrich.com |
| Photocleavable Groups | UV Light | Mild, reagent-free deprotection for sensitive substrates. |
Development of Highly Stereoselective Synthetic Routes to Ether Lipids
The "rac" in this compound indicates that it is a racemic mixture of two enantiomers. Given that biological systems are chiral, the different stereoisomers of an ether lipid can have distinct biological activities and metabolic fates. Therefore, a major thrust in future synthetic efforts will be the development of highly stereoselective routes to produce enantiomerically pure ether lipids.
Current and future strategies include:
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials. For instance, the synthesis of specific sn-1 or sn-3 O-alkyl glycerols can be achieved starting from chiral precursors like D-mannitol or (R)- or (S)-solketal (isopropylidene glycerol). nih.gov
Asymmetric Catalysis: The development of chiral catalysts that can direct the enantioselective alkylation of a pro-chiral glycerol derivative would be a significant breakthrough. This could involve asymmetric dihydroxylation of an allyl precursor followed by etherification. nih.gov
Enzymatic Resolution: Kinetic resolution using enzymes like lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. youtube.commdpi.comacs.org This is a powerful method for obtaining both enantiomers from a racemic mixture.
The ability to synthesize specific stereoisomers, such as 1-O-Octadecyl-sn-glycerol or 3-O-Octadecyl-sn-glycerol (after removal of other protecting groups), is critical for detailed biological studies and the development of potential therapeutics. researchgate.netmdpi.com
Expansion of Derivative Libraries for Advanced Lipid Research
This compound serves as a valuable scaffold for the synthesis of more complex lipids. A key area of future research is the systematic expansion of derivative libraries to explore structure-activity relationships (SAR). nih.gov By making controlled modifications to the parent structure, researchers can probe how changes in chemical features affect biological function. beilstein-journals.org
Opportunities for library expansion include:
Varying the Alkyl Chain: Synthesizing analogues with different chain lengths (e.g., C12, C14, C16) and degrees of unsaturation (e.g., oleyl, linoleyl) at the sn-1 position to investigate how lipid tail properties influence membrane interactions and signaling.
Modification of the sn-2 Position: After selective deprotection of the sn-2 hydroxyl group, a wide variety of acyl chains, short acetyl groups (as in Platelet-Activating Factor, PAF), or other functional moieties can be introduced. nih.gov
Diversifying the Headgroup: The sn-3 position, after removal of the trityl group, can be functionalized with various polar headgroups, such as phosphocholine (B91661), phosphoethanolamine, or glycosides, to mimic natural phospholipids (B1166683) or create novel bioactive compounds. beilstein-journals.orgwikipedia.org
The development of high-throughput screening platforms will be essential to evaluate the biological activities of these expanded lipid libraries efficiently, accelerating the discovery of new probes and therapeutic leads. researchgate.netrsc.orgnih.govprecigenome.comamericanpharmaceuticalreview.com
Computational Chemistry Applications in Reaction Design and Mechanism Elucidation
Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. Its application to the synthesis of this compound and its derivatives can provide deep mechanistic insights and guide experimental design.
Future applications in this area include:
Mechanism Elucidation: The Williamson ether synthesis, a key step in creating the ether linkage, proceeds via an S(_N)2 mechanism. researchgate.netjk-sci.comwikipedia.orgfrancis-press.com Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate activation energies, and understand the influence of solvents and catalysts on reaction rates and selectivity. rsc.org This knowledge can be used to optimize reaction conditions for higher yields and fewer byproducts.
Catalyst Design: Computational modeling can aid in the in silico design of novel heterogeneous catalysts for glycerol etherification. By simulating the interaction of glycerol and the alkylating agent with different catalyst surfaces, researchers can predict which materials are most likely to be effective, thereby reducing the amount of experimental screening required.
Predicting Stereoselectivity: For the development of stereoselective syntheses, computational models can be used to understand the origin of stereocontrol in catalyst- or enzyme-mediated reactions. By modeling the transition states leading to different stereoisomers, researchers can rationally modify catalysts or substrates to enhance the desired stereochemical outcome.
The synergy between computational prediction and experimental validation will accelerate the development of more efficient, selective, and sustainable methods for the synthesis of complex ether lipids.
Q & A
Basic: What are the recommended synthetic routes for 1-O-Octadecyl-3-O-trityl-rac-glycerol, and how can intermediates be purified?
Methodological Answer:
The synthesis typically involves sequential etherification and tritylation of glycerol.
Step 1 : Introduce the octadecyl chain via Williamson ether synthesis using 1-bromooctadecane and rac-glycerol under alkaline conditions (e.g., NaOH in anhydrous THF) .
Step 2 : Protect the 3-OH group with a trityl chloride in pyridine or DMF, ensuring anhydrous conditions to avoid side reactions .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and NMR (characteristic trityl proton signals at δ 7.2–7.4 ppm) .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry :
- ESI-MS : Look for [M+Na]+ ion clusters (expected m/z ~850–900) .
- Chromatography :
Advanced: How does the trityl group impact the compound’s stability in lipid bilayer experiments?
Methodological Answer:
The trityl group enhances steric hindrance, reducing hydrolysis but may alter membrane dynamics:
- Stability in Solvents : Stable in chloroform and DMSO but hydrolyzes in acidic aqueous conditions (pH <5). Pre-dry solvents over molecular sieves .
- Bilayer Interactions : The bulky trityl group disrupts lateral packing in lipid bilayers, as shown by reduced phase transition temperatures in DSC studies .
- Mitigation Strategy : Use phospholipid analogs (e.g., DOPC) to improve bilayer homogeneity. Validate via fluorescence anisotropy (e.g., DPH probes) .
Advanced: How should researchers resolve contradictions in data on its solubility and aggregation behavior?
Methodological Answer:
Contradictions often arise from solvent polarity and temperature effects:
-
Solubility Profile :
Solvent Solubility (mg/mL) Conditions Chloroform >50 25°C, anhydrous Methanol <5 25°C Water Insoluble All conditions -
Aggregation Studies :
Methodological: What are the best practices for long-term storage to prevent degradation?
Methodological Answer:
- Storage Conditions :
- Temperature : Store at –20°C under argon to prevent oxidation .
- Container : Amber glass vials with PTFE-lined caps to avoid moisture ingress.
- Stability Monitoring :
- Perform biannual HPLC checks (retention time shifts >5% indicate degradation).
- Use Karl Fischer titration to ensure moisture levels <0.1% .
Advanced: How can researchers optimize its use as a substrate for lipid-modifying enzymes?
Methodological Answer:
- Enzymatic Assays :
- Troubleshooting :
- If activity is low, pre-incubate with sonication (30 sec pulses) to disperse aggregates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
